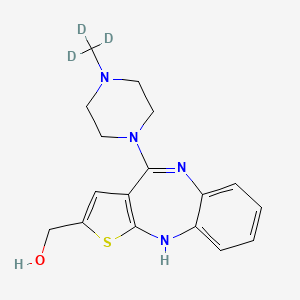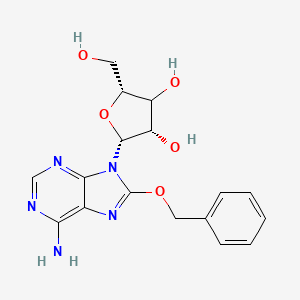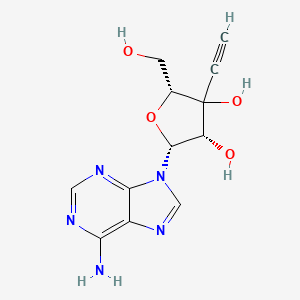
Jmjd3/hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jmjd3/hdac-IN-1: is a dual inhibitor targeting both Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC1). This compound promotes hypermethylation of histone H3K27 and hyperacetylation of H3K9, leading to the induction of apoptosis through the cleavage of caspase-7 and PARP. It has shown effectiveness in inhibiting cancer cell cloning, migration, and invasion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Jmjd3/hdac-IN-1 involves the design and synthesis of pyrimidine base hydroxamic acid derivatives. The specific synthetic route and reaction conditions are detailed in the study by Li et al., which includes the use of various reagents and catalysts to achieve the desired dual inhibition properties .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
Types of Reactions: Jmjd3/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Jmjd3/hdac-IN-1 is used as a tool compound to study the inhibition of JMJD3 and HDAC1. It helps researchers understand the role of these enzymes in various biochemical processes .
Biology: In biology, the compound is used to investigate the epigenetic regulation of gene expression. It has been shown to promote hypermethylation and hyperacetylation of histones, leading to changes in gene expression patterns .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis and inhibit cancer cell migration and invasion makes it a promising candidate for further development .
Industry: In the industry, the compound is used for research and development purposes.
Mecanismo De Acción
Jmjd3/hdac-IN-1 exerts its effects by targeting JMJD3 and HDAC1. JMJD3 is a histone demethylase that removes methyl groups from histone H3K27, while HDAC1 is a histone deacetylase that removes acetyl groups from histone H3K9. By inhibiting these enzymes, this compound promotes hypermethylation and hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This results in the induction of apoptosis through the cleavage of caspase-7 and PARP .
Comparación Con Compuestos Similares
HDAC6-IN-8: A potent HDAC inhibitor with antitumor effects.
UF010: Another HDAC inhibitor with similar properties.
BRD6688: A compound targeting HDACs with antitumor activity.
Uniqueness: Jmjd3/hdac-IN-1 is unique in its dual inhibition of both JMJD3 and HDAC1. This dual targeting approach enhances its effectiveness in promoting hypermethylation and hyperacetylation of histones, leading to significant changes in gene expression and induction of apoptosis. This makes it a valuable tool for studying epigenetic regulation and a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C21H30N6O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
6-[[6-(azepan-1-yl)-2-pyridin-2-ylpyrimidin-4-yl]amino]-N-hydroxyhexanamide |
InChI |
InChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25) |
Clave InChI |
CIZIYDVXUWAXOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


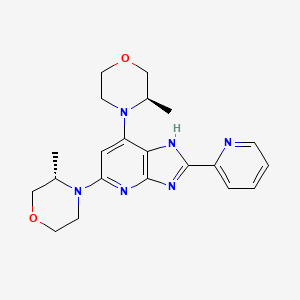

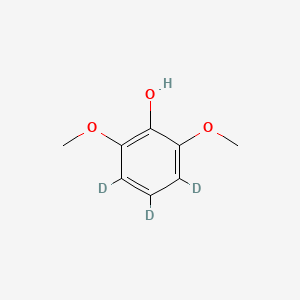

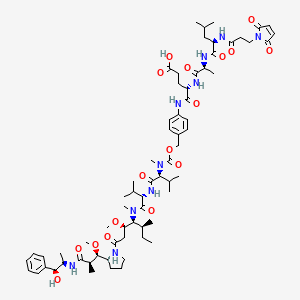

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)


